molecular formula C6HCl4F B8145753 1,2,3,5-tetrachloro-4-fluorobenzene

1,2,3,5-tetrachloro-4-fluorobenzene

Cat. No.: B8145753
M. Wt: 233.9 g/mol
InChI Key: NXNFFHOPOGLYKR-UHFFFAOYSA-N
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Description

1,2,3,5-tetrachloro-4-fluorobenzene is an aromatic compound characterized by the presence of four chlorine atoms and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-tetrachloro-4-fluorobenzene typically involves the chlorination of fluorobenzene derivatives. One common method includes the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the chlorination process. The reaction is carried out at elevated temperatures, usually between 150°C and 250°C, to ensure complete substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-tetrachloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzene derivatives, quinones, and partially dechlorinated compounds .

Scientific Research Applications

1,2,3,5-tetrachloro-4-fluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context and conditions of the reaction .

Comparison with Similar Compounds

    2,3,4,6-Tetrafluoronitrobenzene: This compound shares a similar structure but has fluorine atoms instead of chlorine atoms.

    2,4,6-Trichlorofluorobenzene: This compound has three chlorine atoms and one fluorine atom, making it less chlorinated than 1,2,3,5-tetrachloro-4-fluorobenzene.

Uniqueness: this compound is unique due to its high degree of chlorination and the presence of a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFFHOPOGLYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-95-9
Record name 1,2,3,5-tetrachloro-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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